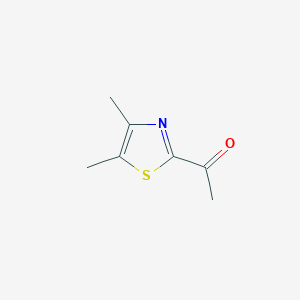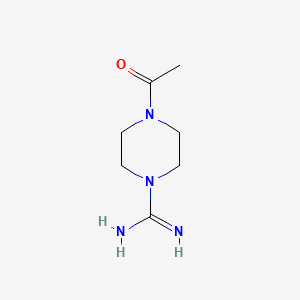
4-(4-Bromophenyl)piperidine
Overview
Description
4-(4-Bromophenyl)piperidine is a piperidine organic compound . It is reported to show potential antioxidant activity and has been studied for its analgesic effects .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives have been summarized in recent scientific literature .Molecular Structure Analysis
The molecular structure of this compound includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact mass is 239.03096 g/mol .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.14 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its topological polar surface area is 12 Ų . The exact mass is 239.03096 g/mol .Scientific Research Applications
Hydrogen-Bonding Patterns
One application of related compounds to 4-(4-Bromophenyl)piperidine is in the study of hydrogen-bonding patterns. For instance, (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone and its analogues demonstrate intricate intra- and intermolecular hydrogen bonding, which forms six-membered hydrogen-bonded rings and centrosymmetric dimers. These compounds offer insights into weak interactions like C-H...Br and Br...O, contributing to the understanding of molecular chain formation in crystal structures (Balderson et al., 2007).
Chiral Separation Studies
This compound derivatives have been studied for chiral separation, which is vital in pharmaceutical research. For example, enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione were separated using a specific chromatography column. This research contributes to understanding the chiral recognition mechanism and is crucial for developing enantiopure pharmaceuticals (Ali et al., 2016).
Synthesis of Porphyrins
Compounds related to this compound are used in synthesizing porphyrins, important in photodynamic therapy and as catalysts. The amination of meso-bromophenyl(polyalkyl)porphyrins with hydroxypiperidines results in varying yields, indicating a complex relationship between structure and reactivity (Artamkina et al., 2008).
Evaluation in Analgesic and Antiplatelet Activities
Piperidine derivatives, including those related to this compound, have been investigated for analgesic and antiplatelet activities. This research is crucial for drug development, particularly in pain management and cardiovascular health (Saify et al., 2012).
Crystal Structure Analysis
The study of crystal structures of compounds related to this compound contributes to a deeper understanding of molecular interactions and conformations. For example, the structure of 5-[(E)-2-Bromobenzylidene]-8-(2-bromophenyl)-2-hydroxy-10-methyl-3,10-diazahexacyclo[10.7.1.13,7.02,11.07,11.016,20]henicosa-1(20),12,14,16,18-pentaen-6-one provides insights into piperidine group conformations and intermolecular interactions (Kumar et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-(4-bromophenyl)piperidine, often exhibit analgesic activities . This suggests that they may interact with pain receptors or other related targets in the nervous system.
Mode of Action
It is suggested that piperidine derivatives can block the effects of prostaglandins through inhibition of downstream signaling pathways . This could potentially lead to a decrease in the perception of pain.
Biochemical Pathways
Given its potential analgesic effects, it may influence pathways related to pain perception and signal transmission in the nervous system .
Pharmacokinetics
One source suggests that it has high gi absorption , which could impact its bioavailability.
Result of Action
Its potential analgesic effects suggest that it may result in decreased pain perception .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . This suggests that its stability and efficacy could potentially be affected by environmental conditions such as humidity and temperature.
properties
IUPAC Name |
4-(4-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKABWLFDCJKQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373748 | |
| Record name | 4-(4-bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80980-89-8 | |
| Record name | 4-(4-bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80980-89-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




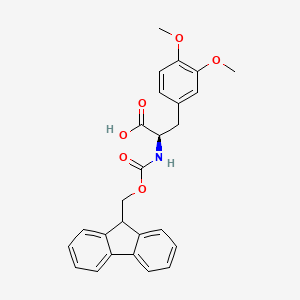
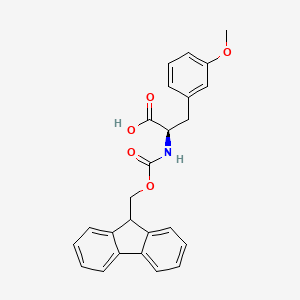
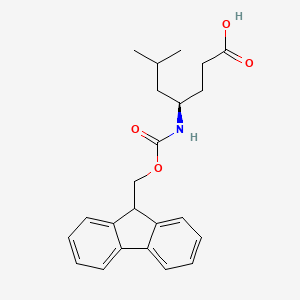
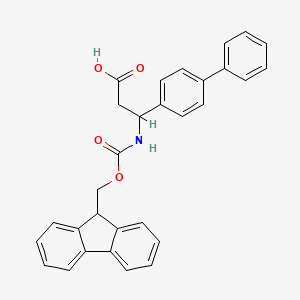

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)
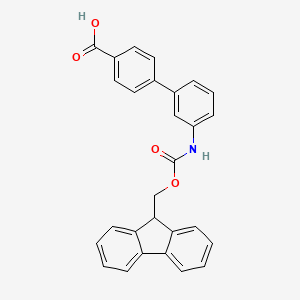
![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)


